2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound with the molecular formula C8H14BNO4. It is known for its unique structure, which includes both boron and nitrogen atoms within a cyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids with diols or amino alcohols under controlled conditions. One common method includes the reaction of isopropylboronic acid with 2-amino-2-methyl-1,3-propanediol in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing ring to more stable boronates.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the boron-nitrogen ring .
Major Products
The major products formed from these reactions include boronic acids, borates, and substituted boronates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the production of advanced materials, including boron-doped semiconductors and catalysts
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to interact with various molecular targets through its boron and nitrogen atoms. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a versatile ligand in coordination chemistry. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Similar in structure but with an allyl group instead of an isopropyl group.
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its specific isopropyl and methyl substitutions, which influence its chemical reactivity and physical properties. These substitutions make it particularly suitable for certain applications in organic synthesis and materials science .
Properties
IUPAC Name |
6-methyl-2-propan-2-yl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BNO4/c1-6(2)9-13-7(11)4-10(3)5-8(12)14-9/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWGYRCXNPOLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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